molecular formula C13H14N2O3S B2515868 3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 1448124-70-6

3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2515868
CAS No.: 1448124-70-6
M. Wt: 278.33
InChI Key: WBQPDKMRWYMHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction 3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with a 3-(methylsulfonyl)pyrrolidine-1-carbonyl group. This structure combines an electron-withdrawing nitrile group with a sulfonyl-containing pyrrolidine carboxamide, making it a valuable intermediate in medicinal chemistry and drug discovery research. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Applications and Research Value This compound serves as a versatile building block for the synthesis of more complex molecules. Its key functional groups allow for further chemical transformations; the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the methylsulfonyl group on the pyrrolidine ring can act as a strong hydrogen bond acceptor. Researchers utilize this reagent in the development of potential pharmaceutical candidates, particularly as a scaffold for designing enzyme inhibitors. Its molecular framework is often explored in the discovery of compounds targeting the central nervous system and various kinase pathways. Handling and Safety For Research Use Only. Not for human, veterinary, or household use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory environment.

Properties

IUPAC Name

3-(3-methylsulfonylpyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-19(17,18)12-5-6-15(9-12)13(16)11-4-2-3-10(7-11)8-14/h2-4,7,12H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQPDKMRWYMHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of Benzonitrile Moiety: The benzonitrile group is attached through a nucleophilic substitution reaction, often using a benzonitrile derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

The biological applications of 3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile are under investigation for its potential bioactive properties:

  • Enzyme Inhibition: Preliminary studies suggest it may inhibit specific enzymes, making it a candidate for further exploration in drug discovery.
  • Anticancer Activity: It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colorectal cancer cell lines.

Medicine

This compound is being explored for its therapeutic properties:

  • Anti-inflammatory Effects: Investigations are underway to assess its potential to modulate inflammatory pathways.
  • Anticancer Therapeutics: Studies have demonstrated its ability to inhibit kinases implicated in tumor growth, such as c-Met, with IC50 values indicating effective inhibition.

In Vitro Studies:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.2
HT29 (Colorectal Cancer)3.8
A549 (Lung Cancer)6.5

In Vivo Studies:
Animal models have shown that treatment with this compound results in significant tumor growth inhibition without notable toxicity, indicating a favorable safety profile.

Industry

In industrial applications, this compound is utilized as an intermediate in chemical manufacturing processes, contributing to the development of new materials and compounds with specific functionalities.

Case Studies

Case Study on Colorectal Cancer:
A study involving administration to mice with HT29 tumors demonstrated a reduction in tumor size by approximately 60% compared to control groups over four weeks.

Breast Cancer Model:
In MCF-7 xenograft models, treatment resulted in significant decreases in tumor weight and improved survival rates.

Mechanism of Action

The mechanism of action of 3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: 3-[3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl]benzonitrile (BK51763)

Key Features :

  • Substituent : Pyrimidin-4-yloxy group at the pyrrolidine 3-position.
  • Molecular Formula : C₁₆H₁₄N₄O₂.
  • Molecular Weight : 294.308 g/mol.
  • SMILES : N#Cc1cccc(c1)C(=O)N1CCC(C1)Oc1ccncn1 .

Comparison :

  • The absence of a sulfonyl group reduces polarity, which may lower solubility in aqueous media relative to the target compound.

Structural Analog 2: 3-{[7-Methyl-3-(Pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile

Key Features :

  • Substituent : 1,8-naphthyridine core fused with a pyrrolidine-carbonyl group.
  • Molecular Formula : C₂₁H₁₉N₅O.
  • Molecular Weight : 357.4 g/mol.
  • SMILES : Cc1ccc2c(Nc3cccc(C#N)c3)c(C(=O)N3CCCC3)cnc2n1 .

Comparison :

  • The naphthyridine system increases aromatic surface area, likely enhancing π-π stacking interactions in biological systems.
  • The amino linkage to the benzonitrile group introduces conformational flexibility, which may affect target selectivity compared to the rigid carbonyl linkage in the target compound.

Structural Analog 3: (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid

Key Features :

  • Substituent : Benzodioxolyl and trifluoromethylphenyl urea groups.
  • Molecular Formula : C₂₂H₂₂F₃N₃O₅.
  • Molecular Weight : 466 g/mol.
  • Functional Groups : Carboxylic acid (-COOH) and urea (-NHCONH-) .

Comparison :

  • The carboxylic acid group confers higher aqueous solubility compared to the nitrile group in the target compound.
  • The trifluoromethylphenyl urea moiety may improve metabolic stability but could introduce steric hindrance in binding pockets.

Data Table: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile Not Provided Inferred ~320-340 Methylsulfonyl (-SO₂CH₃) High polarity, potential metabolic stability
BK51763 C₁₆H₁₄N₄O₂ 294.308 Pyrimidin-4-yloxy Hydrogen-bonding capability
1,8-Naphthyridine analog C₂₁H₁₉N₅O 357.4 1,8-Naphthyridine core Enhanced π-π stacking
Benzodioxolyl analog C₂₂H₂₂F₃N₃O₅ 466 Trifluoromethylphenyl urea High solubility, steric hindrance

Research Implications and Limitations

  • The methylsulfonyl group in the target compound likely improves pharmacokinetic properties (e.g., half-life) compared to analogs with ether or amine linkages .
  • Limited experimental data (e.g., binding affinities, solubility measurements) necessitate caution in extrapolating biological activity. Further studies are required to validate theoretical comparisons.

Biological Activity

3-(3-(Methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be broken down into its key components:

  • Pyrrolidine moiety : This five-membered ring contributes to the compound's biological activity.
  • Methylsulfonyl group : Known for enhancing solubility and bioavailability.
  • Benzonitrile : Imparts additional pharmacological properties.

The synthesis typically involves multi-step organic reactions, starting from readily available precursors. A common approach includes the formation of the pyrrolidine ring followed by the introduction of the methylsulfonyl and benzonitrile functionalities through selective reactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyrrolidine derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Case Study Example : A study evaluating pyrrolidine derivatives found that some compounds displayed IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have reported that similar compounds with pyrrolidine and sulfonyl groups demonstrate activity against a range of bacteria and fungi.

  • Research Findings : One study highlighted that certain derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It may also modulate receptors associated with cell signaling pathways, influencing cellular responses such as apoptosis or inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
Compound APyrrolidine + SulfonamideAnticancer5.0
Compound BPyrrolidine + BenzonitrileAntimicrobial10.0
This compoundPyrrolidine + Methylsulfonyl + BenzonitrileAnticancer, AntimicrobialTBD

Q & A

Basic: What are the key synthetic strategies for 3-(3-(methylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile?

The synthesis typically involves multi-step reactions:

  • Pyrrolidine core preparation : Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones to form the pyrrolidine ring .
  • Methylsulfonyl introduction : Sulfonylation using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
  • Benzonitrile coupling : Amide bond formation between the pyrrolidine sulfonamide and 3-cyanobenzoic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
    Critical step : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

Advanced: How can solubility challenges of this compound be addressed for in vitro assays?

Low aqueous solubility (common in sulfonyl-containing pyrrolidines) may hinder bioavailability. Strategies include:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Structural modification : Introduce polar groups (e.g., hydroxyl or amine) at the pyrrolidine C4 position while monitoring SAR for target affinity retention .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) to enhance cellular uptake .

Basic: What spectroscopic methods are optimal for structural characterization?

  • NMR :
    • ¹H/¹³C NMR : Confirm pyrrolidine ring conformation (δ 3.5–4.0 ppm for sulfonyl-proximal protons) and benzonitrile aromatic signals (δ 7.5–8.0 ppm) .
    • 2D HSQC/COSY : Resolve overlapping peaks in the pyrrolidine region .
  • FT-IR : Validate sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and nitrile (C≡N stretch at 2220–2260 cm⁻¹) groups .
  • HRMS : Use ESI+ mode to verify molecular ion ([M+H]⁺) with <3 ppm error .

Advanced: How to resolve contradictory bioactivity data across enzyme inhibition assays?

Discrepancies may arise from assay conditions or off-target effects:

  • Kinetic studies : Perform IC₅₀ determinations under standardized ATP concentrations (e.g., 10 µM for kinases) .
  • Counter-screening : Test against homologous enzymes (e.g., PKA vs. PKC isoforms) to assess selectivity .
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., DPP-4) to confirm binding mode .

Basic: What structural analogs are critical for SAR studies?

Key analogs to synthesize and compare:

  • Pyrrolidine modifications : Replace methylsulfonyl with acetyl or tert-butoxycarbonyl to evaluate sulfonyl group necessity .
  • Benzonitrile substitutions : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the meta position to probe electronic effects .
  • Linker variations : Substitute the carbonyl group with sulfonamide or urea to assess backbone flexibility .

Advanced: What computational methods predict target interactions for this compound?

  • Molecular docking : Use AutoDock Vina with a grid box centered on the enzyme active site (e.g., DPP-4; PDB: 4A5S). Validate with MM-GBSA binding energy calculations .
  • MD simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess pyrrolidine ring flexibility and sulfonyl group stability .
  • Pharmacophore modeling : Identify essential features (e.g., sulfonyl H-bond acceptor, nitrile π-π stacking) using Schrödinger Phase .

Basic: How to validate metabolic stability in hepatic microsomes?

  • Incubation protocol :
    • Substrate concentration : 1 µM in 0.1 M PBS (pH 7.4) with 0.5 mg/mL human liver microsomes .
    • Time points : 0, 5, 15, 30, 60 min; quench with acetonitrile containing internal standard (e.g., tolbutamide) .
  • LC-MS/MS analysis : Monitor parent compound depletion (t½ calculation via first-order kinetics). Compare to verapamil (high clearance control) .

Advanced: What strategies mitigate off-target binding in kinase screens?

  • Selectivity profiling : Use panels like Eurofins KinaseProfiler™ (≥100 kinases) to identify off-target hits .
  • Fragment-based design : Deconstruct the molecule to isolate the pyrrolidine-benzenecarbonitrile core and iteratively rebuild specificity .
  • Covalent modification : Introduce acrylamide warheads at the benzonitrile para position for targeted covalent inhibition (validate with gel electrophoresis) .

Basic: What are the storage and handling requirements for this compound?

  • Storage : -20°C in airtight, light-protected vials under argon to prevent sulfonyl group oxidation .
  • Solubility : Prepare fresh DMSO stock solutions (10 mM) and avoid freeze-thaw cycles .
  • Safety : Use PPE (nitrile gloves, goggles) due to potential nitrile toxicity; LC-MS analysis recommended for purity checks pre-use .

Advanced: How to design a robust SAR study integrating crystallography and mutagenesis?

  • Mutagenesis targets : Residues within 5 Å of the sulfonyl group (e.g., DPP-4 Glu205/Glu206) .
  • Crystallography workflow :
    • Soak compound (10 mM) into enzyme crystals (hanging drop, 18°C).
    • Resolve structure at ≤2.0 Å resolution (e.g., synchrotron beamline) .
  • Data integration : Correlate ΔG (ITC) with hydrogen bond distances (<3.0 Å) and B-factors (<50 Ų) to validate binding hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.